molecular formula C4H9BrMg B152851 Bromo(1-methylpropyl)magnesium CAS No. 922-66-7

Bromo(1-methylpropyl)magnesium

Cat. No.: B152851
CAS No.: 922-66-7
M. Wt: 161.32 g/mol
InChI Key: WSHFRLGXCNEKRX-UHFFFAOYSA-M
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Description

Bromo(1-methylpropyl)magnesium is a useful research compound. Its molecular formula is C4H9BrMg and its molecular weight is 161.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Sec-Butylmagnesium Bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as reagents, catalysts, and precursor materials in various chemical reactions . They are typically used in reactions with carbonyl groups, where they act as nucleophiles .

Mode of Action

Sec-Butylmagnesium Bromide, like other Grignard reagents, is highly reactive. It can readily react with a variety of electrophilic compounds, particularly carbonyl compounds, to form new carbon-carbon bonds . This makes it a valuable tool in the synthesis of a wide range of organic compounds.

Biochemical Pathways

The primary biochemical pathway involving sec-Butylmagnesium Bromide is the Grignard reaction . In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of a carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, ketones, aldehydes, and other organic compounds .

Result of Action

The primary result of the action of sec-Butylmagnesium Bromide is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and other applications .

Action Environment

The action of sec-Butylmagnesium Bromide is highly dependent on the environment. It is typically used in anhydrous conditions, as it reacts vigorously with water . It also requires a polar aprotic solvent, such as diethyl ether, for the Grignard reaction to proceed . Temperature can also affect the reaction, with lower temperatures often used to control the rate of the reaction .

Properties

IUPAC Name

magnesium;butane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHFRLGXCNEKRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919307
Record name Magnesium bromide butan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-66-7
Record name Magnesium bromide butan-2-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the steric bulk of the alkyl group in Grignard reagents influence the polymerization of methyl methacrylate?

A1: Research indicates that increasing the steric bulk of the alkyl group in Grignard reagents significantly impacts the polymerization of methyl methacrylate []. Specifically, bulkier alkyl groups, like sec-butyl, lead to higher initiation efficiency and overall polymer yield. Additionally, the resulting polymers tend to exhibit narrower molecular weight distributions []. This observation can be attributed to the reduced occurrence of side reactions during the polymerization initiation stage when bulkier Grignard reagents are used.

Q2: Can sec-butylmagnesium bromide be used to synthesize syndiotactic poly(methyl methacrylate) with high stereoregularity?

A2: Yes, sec-butylmagnesium bromide has proven effective in achieving high syndiotacticity in poly(methyl methacrylate) synthesis []. When polymerization is conducted at low temperatures (-110°C) in a tetrahydrofuran-dimethoxyethane solvent mixture, using sec-butylmagnesium bromide as the initiator, the resulting polymer exhibits a high syndiotactic triad content (94.9%) and a narrow molecular weight distribution (Mw/Mn = 1.39) [].

Q3: Beyond polymerization, what other synthetic applications utilize sec-butylmagnesium bromide?

A3: sec-Butylmagnesium bromide acts as a valuable reagent in various synthetic transformations. One example is its use in the preparation of deuterium-labeled aldehydes. Specifically, it reacts with N-(1,1,3,3-tetramethylbutyl)formamide to yield 2-methylbutanal-1-d, a deuterated aldehyde, through a multi-step process involving isonitrile formation and hydrolysis [].

Q4: Are there any examples of sec-butylmagnesium bromide participating in transition-metal-catalyzed reactions?

A4: Research demonstrates the utility of sec-butylmagnesium bromide in iron-catalyzed cross-coupling reactions []. This Grignard reagent reacts with 3-chloroprop-2-en-1-ylamines in the presence of an iron catalyst, offering a novel route for the construction of complex amine derivatives.

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